molecular formula C20H15ClN4O2 B11331131 N-(1-benzyl-1H-pyrazol-5-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

N-(1-benzyl-1H-pyrazol-5-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11331131
M. Wt: 378.8 g/mol
InChI Key: PPVFUHYJGJGNPR-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the benzyl group, and finally the formation of the oxazole ring. Common reagents used in these reactions include hydrazines, aldehydes, and carboxylic acids. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. Optimization of reaction conditions, such as temperature control and efficient mixing, is essential to achieve high yields and consistent quality. Purification methods like crystallization, distillation, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions can occur at different positions on the aromatic rings, leading to a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can yield halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazole, oxazole, and chlorophenyl groups. Examples include:

  • N-(1-benzyl-1H-pyrazol-5-yl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide
  • N-(1-benzyl-1H-pyrazol-5-yl)-5-(4-bromophenyl)-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of N-(1-benzyl-1H-pyrazol-5-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups and ring structures. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H15ClN4O2

Molecular Weight

378.8 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H15ClN4O2/c21-16-8-6-15(7-9-16)18-12-17(24-27-18)20(26)23-19-10-11-22-25(19)13-14-4-2-1-3-5-14/h1-12H,13H2,(H,23,26)

InChI Key

PPVFUHYJGJGNPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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